molecular formula C20H34O8 B1666534 Acetyl tributyl citrate CAS No. 77-90-7

Acetyl tributyl citrate

Cat. No.: B1666534
CAS No.: 77-90-7
M. Wt: 402.5 g/mol
InChI Key: QZCLKYGREBVARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyltributyl citrate is an organic compound with the chemical formula C20H34O8. It is a colorless, odorless, and oily liquid that is soluble in most organic solvents but has low solubility in water . Acetyltributyl citrate is primarily used as a plasticizer, which means it is added to materials to increase their flexibility and workability. It is considered a safer alternative to phthalates, which are known to have harmful health effects .

Mechanism of Action

Target of Action

Acetyl tributyl citrate (ATBC) primarily targets the Steroid and Xenobiotic Receptor (SXR) . SXR is a nuclear receptor that is activated by various endogenous and exogenous chemicals, including steroids, bile acids, and prescription drugs . It is highly expressed in the liver and intestine, where it regulates Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is an important enzyme that controls the metabolism of xenobiotics and endogenous steroid hormones .

Mode of Action

ATBC strongly activates both human and rat SXR . This activation leads to an increase in CYP3A4 messenger RNA (mRNA) levels and enzyme activity . The interaction between ATBC and its targets has been confirmed through molecular docking .

Biochemical Pathways

The activation of SXR by ATBC affects various biochemical pathways. The core targets of ATBC-induced toxicity are predominantly enriched in cancer signaling and neuroactive ligand receptor interaction pathways . This suggests that ATBC may modulate the apoptosis and proliferation of brain cancer cells, activate inflammatory signaling pathways, and regulate neuroplasticity .

Pharmacokinetics

ATBC is rapidly absorbed and eliminated in rats, with a bioavailability of 27.4% . Metabolic clearance may account for a significant portion of the total clearance of ATBC . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .

Result of Action

This suggests that ATBC specifically induces CYP3A in the intestine . As a result, ATBC may impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .

Action Environment

ATBC is an industrial plasticizer widely used in products such as food wrap, vinyl toys, and pharmaceutical excipients . The environment in which ATBC is present can influence its action, efficacy, and stability. For instance, exposure to plastic products containing ATBC and certain ATBC-overwhelmed environments may pose risks for the occurrence and development of prostatic diseases . Therefore, it is suggested that ATBC-containing products be used cautiously .

Biochemical Analysis

Biochemical Properties

ATBC is known to interact with the Steroid and Xenobiotic Receptor (SXR), which is activated by endogenous and exogenous chemicals including steroids, bile acids, and prescription drugs . SXR regulates cytochrome P450 3A4 (CYP3A4), which controls xenobiotic and endogenous steroid hormone metabolism . ATBC has been found to strongly activate human and rat SXR .

Cellular Effects

ATBC has been found to interfere with the growth and maintenance of neurons .

Molecular Mechanism

ATBC specifically induces CYP3A in the intestine by activating SXR . This suggests that ATBC may alter the metabolism of endogenous steroid hormones and prescription drugs .

Temporal Effects in Laboratory Settings

In a study conducted on type 2 diabetes (T2DM) mice, ATBC exposure (0, 2, 20, and 200 mg/kg/day) for 90 days confirmed that ATBC exposure aggravated the disorder of glycolipid metabolism and caused cognitive deficits in T2DM mice .

Dosage Effects in Animal Models

While ATBC is considered safe at dosages up to 1000 mg/kg/day, studies on its effects in sensitive populations, such as diabetic patients, are relatively rare . Prolonged exposure at seemingly safe concentrations has the potential to aggravate diabetes symptoms and cause brain tissue damage in T2DM mice .

Metabolic Pathways

ATBC is involved in the regulation of the cytochrome P450 3A4 (CYP3A4) pathway, which controls xenobiotic and endogenous steroid hormone metabolism .

Transport and Distribution

When administered intravenously, ATBC follows a two-compartment model, indicating slower distribution to tissues . Oral administration at higher doses leads to nonlinear elimination, making it difficult to calculate its elimination half-life .

Subcellular Localization

Given its role in activating the Steroid and Xenobiotic Receptor (SXR), it is likely that ATBC interacts with this receptor in the cell nucleus, where SXR is typically located .

Properties

IUPAC Name

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCLKYGREBVARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026446
Record name Acetyl tributyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour
Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl tributyl citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3434
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Acetyl tributyl citrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Tributyl acetylcitrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetyl tributyl citrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

204 °C, 113 °C - closed cup
Record name Acetyl tributyl citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3434
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetyl tributyl citrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Tributyl acetylcitrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tributyl acetylcitrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

14.1 (Air = 1; 20 °C)
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000455 [mmHg], VP: 1 mm Hg at 173 °C
Record name Acetyl tributyl citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3434
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

77-90-7
Record name Acetyl tributyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyltributyl citrate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL TRIBUTYL CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl tributyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl O-acetylcitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLTRIBUTYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZBX0N59RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetyl tributyl citrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-80 °C
Record name ACETYL TRIBUTYL CITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetyl tributyl citrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

German Pat. No. 1 041 944 describes a process in which a citric acid ester is said to be prepared from a crude citric acid broth. Specifically, the authors describe a process for producing an ester of citric acid, in which a raw 30% citric acid broth is dehydrated with benzene and ethanol to a syrup. Butanol and butyl acetate, along with a tin catalyst, are added to the syrup and the mixture is heated to a temperature of 140-160° C., whereupon the reaction is halted with potassium hydroxide. The resulting reaction product is washed with sodium carbonate in water, and the crude mixture distilled. The authors report yielding acetyl tributyl citrate in the recovered material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl tributyl citrate
Reactant of Route 2
Reactant of Route 2
Acetyl tributyl citrate
Reactant of Route 3
Reactant of Route 3
Acetyl tributyl citrate
Reactant of Route 4
Reactant of Route 4
Acetyl tributyl citrate
Reactant of Route 5
Reactant of Route 5
Acetyl tributyl citrate
Reactant of Route 6
Reactant of Route 6
Acetyl tributyl citrate
Customer
Q & A

Q1: What are the primary applications of acetyl tributyl citrate?

A1: this compound is commonly used as a plasticizer in various products, including:

  • Food packaging: Due to its low migration rate into food, ATBC is often used in plastic kitchen wraps and films. []
  • Pharmaceutical coatings: ATBC serves as a plasticizer in coatings for tablets and capsules to improve their flexibility and appearance. []
  • Cosmetics: ATBC can be found in nail products at concentrations up to 7%. []

Q2: How does this compound affect the properties of poly(lactic acid) (PLA)?

A2: ATBC acts as a plasticizer for PLA, enhancing its flexibility and processability. Studies have shown that ATBC effectively reduces the glass transition temperature and melt viscosity of PLA, making it easier to mold and shape. [, ] This plasticization effect is attributed to the ability of ATBC to increase the free volume between polymer chains, thereby enhancing chain mobility.

Q3: Can this compound be used with other polymers besides PLA?

A3: Yes, ATBC exhibits compatibility with various other polymers, including:

  • Polyvinyl chloride (PVC): ATBC is utilized as a plasticizer in PVC films and products, enhancing their flexibility and workability. [, ]
  • Poly(vinyl alcohol) (PVA): Studies have demonstrated that ATBC, in combination with glycerol, can effectively plasticize starch/PVA blends, improving their flexibility and barrier properties for potential use in food packaging. []
  • Poly(butylene adipate-co-terephthalate) (PBAT): ATBC has been investigated as a plasticizer for PLA/PBAT blends, further enhancing the flexibility and processability of these biodegradable materials. []

Q4: Is this compound considered safe?

A4: this compound is generally recognized as safe when used within acceptable limits. Studies have indicated a relatively low toxicity profile, with no significant adverse effects observed in acute, short-term, subchronic, and chronic feeding studies in animals. []

Q5: What are the potential toxicological effects of ATBC?

A5: While ATBC is generally considered safe, some studies have raised concerns regarding potential adverse effects:

  • Effects on ovarian function: Research on mice exposed to low levels of ATBC suggested potential detrimental effects on ovarian function, particularly a decrease in the number of ovarian follicles. Further investigation is needed to fully understand the implications of these findings. []

Q6: How is this compound metabolized and excreted?

A6: Following oral administration, ATBC is rapidly absorbed and metabolized, with approximately 99% being excreted. Intermediate metabolites include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. [] A pharmacokinetic study in rats revealed that ATBC exhibits a short half-life and low bioavailability, suggesting rapid elimination from the body. []

Q7: What happens to this compound in the environment?

A7: ATBC can leach from plastic products into the environment, particularly into aquatic ecosystems. Research has identified marine bacteria capable of degrading ATBC, highlighting the potential for natural biodegradation. []

Q8: How does the biodegradability of this compound compare to that of traditional phthalates?

A8: While ATBC is biodegradable, studies suggest that it might degrade slower than some phthalates. A proteogenomic and metabolomic study indicated a lower biodegradation potential for ATBC compared to PAE plasticizers like DBP and DEHP. []

Q9: Are there any alternatives to this compound as a plasticizer?

A9: Yes, several alternatives to ATBC are being explored, including:

  • Other citrate esters: Citrate esters like acetyl triethyl citrate (ATEC) are being investigated as potential alternatives, with studies suggesting a more favorable toxicological profile compared to ATBC. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.